molecular formula C13H18ClN3OS B6489045 4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1215625-76-5

4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Cat. No. B6489045
CAS RN: 1215625-76-5
M. Wt: 299.82 g/mol
InChI Key: FLCIKWCYWVNJEW-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride (4MMPBTHCl) is an organic compound that has been studied for its potential applications in medical and scientific research. 4MMPBTHCl is a synthetic compound that has been found to have a variety of biochemical and physiological effects. It is a member of the piperazine family of compounds and is a white, crystalline solid. 4MMPBTHCl has been proposed as a potential therapeutic agent for various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.

Scientific Research Applications

4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride has been studied for its potential applications in medical and scientific research. It has been proposed as a potential therapeutic agent for various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. 4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride has also been studied for its potential use as an anti-inflammatory agent and for its potential to act as a neuroprotective agent. Additionally, 4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride has been studied for its potential use in the treatment of depression, anxiety, and addiction.

Mechanism of Action

The exact mechanism of action of 4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of serotonin and dopamine in the brain. This inhibition of MAO activity leads to an increase in the levels of these neurotransmitters, which can have a variety of effects on the body.
Biochemical and Physiological Effects
4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to a variety of beneficial effects, including improved mood and enhanced cognitive functioning. Additionally, 4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride has been found to have anti-inflammatory, antioxidant, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride has several advantages for use in laboratory experiments. It is a synthetic compound that is relatively easy to synthesize and purify. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs on the body. However, 4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride also has several limitations. It is not approved for human use and has not been tested in clinical trials, so its safety and efficacy in humans is not yet known. Additionally, its mechanism of action is not fully understood, so further research is needed to better understand its effects.

Future Directions

There are several potential future directions for research on 4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride. The compound could be studied further to better understand its mechanism of action and its effects on the body. Additionally, further research could be conducted to determine its safety and efficacy in humans. Finally, 4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride could be studied for its potential use in the treatment of a variety of diseases, including Parkinson's disease, Alzheimer's disease, and cancer.

Synthesis Methods

4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is synthesized using a multi-step process. The synthesis begins with the reaction of 4-methylpiperazine and 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction mixture is then heated to reflux and the product is isolated and purified by column chromatography. The final product is a white, crystalline solid.

properties

IUPAC Name

4-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS.ClH/c1-15-6-8-16(9-7-15)13-14-12-10(17-2)4-3-5-11(12)18-13;/h3-5H,6-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCIKWCYWVNJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC=C3S2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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